molecular formula C6H7ClO2 B1390168 2-Oxocyclopentanecarbonyl chloride CAS No. 22158-77-6

2-Oxocyclopentanecarbonyl chloride

Cat. No.: B1390168
CAS No.: 22158-77-6
M. Wt: 146.57 g/mol
InChI Key: HEUOMBDYGGBVIA-UHFFFAOYSA-N
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Description

2-Oxocyclopentanecarbonyl chloride is an organic compound with the molecular formula C6H7ClO2. It is a derivative of cyclopentanone and is characterized by the presence of a carbonyl chloride functional group. This compound is used as an intermediate in various chemical reactions and has applications in the synthesis of pharmaceuticals and other organic compounds .

Preparation Methods

2-Oxocyclopentanecarbonyl chloride can be synthesized through several methods. One common method involves the reaction of cyclopentanone with phosgene (COCl2) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to prevent decomposition . Another method involves the use of methacryloyl chloride dimers, which can isomerize into this compound in the presence of a Lewis acid .

Chemical Reactions Analysis

2-Oxocyclopentanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Reduction Reactions: It can be reduced to 2-oxocyclopentanemethanol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: It can be oxidized to 2-oxocyclopentanecarboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Common reagents used in these reactions include pyridine, lithium aluminum hydride, and potassium permanganate. The major products formed from these reactions are amides, esters, alcohols, and carboxylic acids .

Scientific Research Applications

2-Oxocyclopentanecarbonyl chloride has various applications in scientific research:

Mechanism of Action

The mechanism of action of 2-oxocyclopentanecarbonyl chloride involves its reactivity with nucleophiles due to the presence of the carbonyl chloride functional group. This reactivity allows it to form various derivatives, which can interact with biological targets and pathways. The specific molecular targets and pathways depend on the derivatives formed and their intended applications .

Comparison with Similar Compounds

2-Oxocyclopentanecarbonyl chloride can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.

Properties

IUPAC Name

2-oxocyclopentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUOMBDYGGBVIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30664492
Record name 2-Oxocyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22158-77-6
Record name 2-Oxocyclopentane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30664492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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